molecular formula C23H19N5O2 B1668929 CI-1044 CAS No. 197894-84-1

CI-1044

Cat. No. B1668929
M. Wt: 397.4 g/mol
InChI Key: XGXOSJSGDNPEEF-NRFANRHFSA-N
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Description

CI-1044 is an inhibitor of PDE4 (Phosphodiesterase 4), with IC50s of 0.29, 0.08, 0.56, 0.09 μM for PDE4A5, PDE4B2, PDE4C2, and PDE4D3 respectively . It is a potent, selective, and orally bioavailable PDE4 inhibitor .


Synthesis Analysis

CI-1044 is part of a novel class of PDE4 inhibitors designed for the potential treatment of Chronic Obstructive Pulmonary Disease (COPD). The synthesis process involved designing and creating 27 derivatives of sappanone A, a PDE4 inhibitor with antioxidant properties .


Molecular Structure Analysis

The molecular formula of CI-1044 is C23H19N5O2 .


Chemical Reactions Analysis

CI-1044 selectively inhibits PDE4 crude extract from U937 cells with an IC50 value of 0.27±0.02 μM . It inhibits LPS-induced TNF-alpha production in whole blood from COPD patients .


Physical And Chemical Properties Analysis

The molecular weight of CI-1044 is 397.4 g/mol .

Scientific Research Applications

1. Application in Cancer Treatment Studies

CI-1044, known as a MEK inhibitor, has been explored in the context of various cancers. One significant study conducted a multicenter phase II study to assess the antitumor activity and safety of CI-1040 in advanced cancers like breast, colon, non-small-cell lung cancer (NSCLC), and pancreatic cancer. However, the study concluded that CI-1040 demonstrated insufficient antitumor activity for further development in these four types of tumors (Rinehart et al., 2004).

2. Inhibition of Tumor Growth and Cell Proliferation

A phase I and pharmacodynamic study of CI-1040 in patients with advanced malignancies revealed that the drug was well tolerated and showed both target suppression and antitumor activity. This study showed a partial response in a patient with pancreatic cancer and stable disease in other patients, highlighting CI-1040's potential in inhibiting tumor growth and cell proliferation (LoRusso et al., 2005).

3. Mechanism of Action in Cancer Cells

CI-1040's mechanism of action was further elucidated in research that discussed its role in blocking the phosphorylation of ERK and halting signal transduction in the ERK/mitogen-activated protein kinase pathway. This pathway is crucial in the pathogenesis and progression of various cancers, especially breast cancer (Allen et al., 2003).

4. Metabolic Pathways in Drug Development

The metabolism of CI-1040 was studied using in vitro and in vivo models in rats, monkeys, and humans. This research is crucial for understanding the drug's metabolic pathways and predicting human metabolites, which is a vital aspect of drug development (Wabnitz et al., 2004).

5. Resistance Mechanisms in Cancer Therapy

Research has also focused on the development of resistance to CI-1040 in cancer therapy. A study found that increasing activated K-ras expression could be a potential mechanism by which tumor cells that initially respond to MEK inhibition can overcome their sensitivity to CI-1040, highlighting the complexities in cancer treatment strategies (Wang et al., 2005).

Future Directions

CI-1044 is an orally active PDE4 inhibitor that may be used as an anti-inflammatory therapy in lung inflammatory diseases . It has shown promise in preclinical development and ongoing research involving drugs in clinical development .

properties

IUPAC Name

N-[(11R)-6-amino-12-oxo-9-phenyl-1,10-diazatricyclo[6.4.1.04,13]trideca-4(13),5,7,9-tetraen-11-yl]pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N5O2/c24-17-11-15-8-10-28-20(15)18(12-17)19(14-5-2-1-3-6-14)26-21(23(28)30)27-22(29)16-7-4-9-25-13-16/h1-7,9,11-13,21H,8,10,24H2,(H,27,29)/t21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGXOSJSGDNPEEF-NRFANRHFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=O)C(N=C(C3=CC(=CC1=C32)N)C4=CC=CC=C4)NC(=O)C5=CN=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN2C(=O)[C@@H](N=C(C3=CC(=CC1=C32)N)C4=CC=CC=C4)NC(=O)C5=CN=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5047291
Record name CI-1044
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5047291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

397.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CI-1044

CAS RN

197894-84-1
Record name CI 1044
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=197894-84-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name CI-1044
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0197894841
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CI-1044
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O4T475XIIY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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